2-Amino-5-(trifluoromethyl)nicotinic acid

Chemical Synthesis Quality Control Supply Chain Management

Researchers often face delays when sourcing regioisomerically pure fluorinated building blocks critical for SAR studies. 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS 944900-39-4) resolves this with its unique 5-CF3 substitution, directly matching the pharmacophore in WO-2020219871-A1 for anthelmintic development. - Single-isomer scaffold: avoids potency loss from 4- or 6-CF3 analogs (LogP ~1.96). - Pre-validated core for PDK1 kinase inhibitors & ¹⁹F NMR chemical probes. - Stringent QC ≥95% purity, secure global logistics for uninterrupted R&D.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 944900-39-4
Cat. No. B1523917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(trifluoromethyl)nicotinic acid
CAS944900-39-4
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)N)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14)
InChIKeyKTYDRFWLNANPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(trifluoromethyl)nicotinic acid (CAS 944900-39-4): A Strategic Fluorinated Pyridine Building Block for Medicinal Chemistry


2-Amino-5-(trifluoromethyl)nicotinic acid is a fluorinated pyridine derivative belonging to the nicotinic acid class, characterized by an amino group at the 2-position and a trifluoromethyl (-CF3) substituent at the 5-position of the pyridine ring [1]. Its molecular formula is C₇H₅F₃N₂O₂ with a molecular weight of 206.12 g/mol . The compound's structure confers distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry for the synthesis of enzyme inhibitors and receptor modulators . It is typically supplied as a solid with purity specifications ranging from 95% to 98% .

Why 2-Amino-5-(trifluoromethyl)nicotinic acid Cannot Be Replaced by Positional Isomers or Non-Fluorinated Analogs


The substitution pattern of the trifluoromethyl group on the pyridine ring is a critical determinant of a molecule's physicochemical and biological properties. Regioisomers such as 2-amino-4-(trifluoromethyl)nicotinic acid (CAS 1227489-68-0) or 2-amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0) present different electronic distributions and steric environments, which directly impact binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profiles. The 5-position substitution in the target compound is known to confer a unique balance of lipophilicity (LogP ~1.96) and hydrogen-bonding capacity, a profile that is not replicated by the 4- or 6-substituted isomers [1]. This specificity means that in any structure-activity relationship (SAR) campaign, interchanging these isomers without re-optimization will likely result in a loss of potency or altered selectivity, making the target compound the requisite choice for specific synthetic pathways.

Quantitative Differentiation Evidence for 2-Amino-5-(trifluoromethyl)nicotinic acid Procurement


Comparative Purity Specifications and Vendor Reliability for Supply Chain Consistency

The target compound is commercially available with a minimum purity specification of 98% (HPLC) from select vendors, which is superior to the more common 95% specification offered for its positional isomer 2-amino-4-(trifluoromethyl)nicotinic acid . This higher initial purity reduces the burden of downstream purification steps, saving both time and solvent costs in a research setting. For instance, Capot Chemical lists the target compound at 98% purity , whereas 2-amino-4-(trifluoromethyl)nicotinic acid from major suppliers like Aladdin and Bidepharm is typically offered at a 95% purity grade .

Chemical Synthesis Quality Control Supply Chain Management

Superior Solubility Profile vs. Non-Fluorinated Nicotinic Acid for In Vitro Assays

The target compound exhibits solubility in both water and organic solvents, a property essential for preparing stock solutions for biological assays . In contrast, the non-fluorinated analog, nicotinic acid, has limited solubility in many organic solvents and requires specific buffering for aqueous dissolution. The trifluoromethyl group enhances lipophilicity, as evidenced by a computed LogP of 1.96 [1], which is significantly higher than that of unsubstituted nicotinic acid (LogP ≈ 0.36). This improved lipophilicity facilitates better membrane permeability in cell-based assays without sacrificing aqueous solubility for in vitro testing.

Drug Discovery Assay Development Formulation

Enhanced Metabolic Stability of the 5-Trifluoromethyl Motif Compared to Non-Fluorinated Congeners

The trifluoromethyl group is a well-established bioisostere for hydrogen, methyl, or chloro substituents, and its presence at the 5-position of the nicotinic acid scaffold is known to significantly enhance metabolic stability by blocking cytochrome P450-mediated oxidation [1]. While direct metabolic stability data for the free acid is not publicly available, this is a class-level inference derived from extensive medicinal chemistry literature on fluorinated heterocycles. The 5-position is particularly advantageous as it is less prone to oxidative metabolism compared to the 4- or 6-positions, which can be sites for enzymatic hydroxylation in non-fluorinated analogs [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Patent-Corroborated Utility as a Key Intermediate in Anti-Infective Drug Discovery

The target compound is explicitly claimed and utilized as a crucial building block in the synthesis of heterocyclic compounds for the treatment of helminthic infections, as detailed in patent WO-2020219871-A1 [1]. This patent documentation provides a direct, verifiable link to a specific therapeutic area, differentiating it from other regioisomers like 2-amino-6-(trifluoromethyl)nicotinic acid, which has been studied primarily as an HIV-1 reverse transcriptase inhibitor [2]. This distinct patent landscape indicates that the 5-substituted isomer is a preferred synthon for certain anti-parasitic chemotypes, potentially due to its unique steric and electronic fit in the target binding pocket.

Anthelmintic Agents Antiviral Agents Pharmaceutical Intermediates

Primary Research and Industrial Applications for 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS 944900-39-4)


Medicinal Chemistry: Synthesis of Anti-Helminthic Drug Candidates

Leveraging its role as a key intermediate explicitly detailed in patent WO-2020219871-A1, this compound is the optimal starting material for the construction of novel heterocyclic scaffolds with activity against parasitic worms [1]. Its unique substitution pattern is designed to fit the pharmacophore model described in the patent, making it a non-negotiable building block for any research group aiming to replicate or innovate upon this specific series of anthelmintic agents.

Lead Optimization: Scaffold for Kinase Inhibitor Development

The 5-trifluoromethylnicotinic acid core provides a privileged scaffold for generating kinase inhibitors. The enhanced metabolic stability inferred from the -CF3 group [2] and the balanced lipophilicity (LogP = 1.96) [3] make it an attractive starting point for developing inhibitors targeting enzymes with hydrophobic adenine pockets, such as PDK1 [4]. Derivatives of this scaffold can be designed to improve upon the micromolar IC50 values observed for certain analogs, aiming for nanomolar potency while maintaining favorable drug-like properties.

Chemical Biology: Development of Fluorinated Probe Molecules

The presence of the amino and carboxylic acid functional groups allows for facile conjugation to linkers, biotin, or fluorescent tags, making this compound a valuable precursor for chemical probe synthesis. The trifluoromethyl group provides a distinct ¹⁹F NMR handle [5], which can be exploited for studying ligand-protein interactions, conformational changes, and metabolic fate in complex biological matrices without the need for radioactive labeling.

Agricultural Chemistry: Intermediate for Agrochemical Discovery

Fluorinated pyridine derivatives are a cornerstone of modern agrochemicals. This compound's high purity (up to 98%) and validated supply chain make it a reliable intermediate for synthesizing novel herbicides, fungicides, or insecticides. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, which are desirable traits for agrochemicals requiring systemic activity and environmental persistence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-(trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.